3-Ethoxy-4-fluorophenol

Description

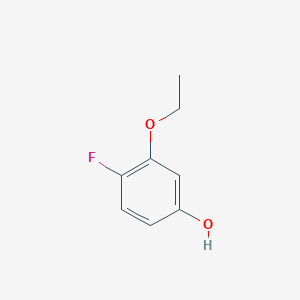

3-Ethoxy-4-fluorophenol (CAS 1443055-75-1) is a fluorinated phenolic compound with the molecular formula C₈H₉FO₂ and a molecular weight of 156.15 g/mol. Its structure features a phenol core substituted with an ethoxy group (-OCH₂CH₃) at the 3-position and a fluorine atom at the 4-position. This compound is utilized in organic synthesis and pharmaceutical research due to its electron-withdrawing fluorine and alkoxy groups, which influence reactivity and solubility .

Properties

Molecular Formula |

C8H9FO2 |

|---|---|

Molecular Weight |

156.15 g/mol |

IUPAC Name |

3-ethoxy-4-fluorophenol |

InChI |

InChI=1S/C8H9FO2/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,10H,2H2,1H3 |

InChI Key |

RFQOXAKVIWOVAB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with sodium ethoxide, followed by reduction of the nitro group to an amine and subsequent diazotization and hydrolysis to yield the phenol derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-fluorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium ethoxide or other strong bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

3-Ethoxy-4-fluorophenol serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it a versatile building block in organic chemistry. For example, the compound can undergo nucleophilic aromatic substitution reactions to introduce other substituents, enhancing its utility in creating novel compounds with desired properties .

Reagent in Chemical Reactions

The compound is also utilized as a reagent in various chemical reactions, including those aimed at synthesizing fluorinated derivatives. Its ability to participate in electrophilic aromatic substitutions and other reactions makes it valuable for researchers looking to explore fluorination effects on biological activity and material properties .

Biological Applications

Enzyme Interaction Studies

Research indicates that this compound can be used to study enzyme interactions and metabolic pathways. The phenolic group can engage in hydrogen bonding with enzymes, potentially influencing their activity. This property is particularly useful for investigating the mechanisms of action of various enzymes involved in metabolic processes .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the 4-fluorophenol moiety, which includes this compound. For instance, a related compound demonstrated significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The presence of the fluorine atom appears to enhance the lipophilicity and overall potency against bacterial targets .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals. Its unique properties allow it to be used in formulating materials with specific characteristics, such as enhanced thermal stability or improved solubility. This makes it a valuable component in various manufacturing processes .

Data Table: Applications Overview

| Application Area | Specific Use | Example/Outcome |

|---|---|---|

| Organic Chemistry | Intermediate for synthesis | Used to synthesize complex organic molecules |

| Chemical Reactions | Reagent for electrophilic substitutions | Facilitates creation of fluorinated derivatives |

| Biological Research | Enzyme interaction studies | Influences enzyme activity through hydrogen bonding |

| Antibacterial Research | Antibacterial activity | Significant efficacy against E. coli and S. aureus |

| Industrial Manufacturing | Production of specialty chemicals | Enhances material properties like thermal stability |

Case Studies

-

Synthesis of Fluorinated Derivatives

A study demonstrated the successful use of this compound as a precursor for synthesizing fluorinated compounds that exhibited improved biological activities compared to their non-fluorinated counterparts. The modifications made possible by this compound's structure led to enhanced interactions with biological targets. -

Antibacterial Mechanism Exploration

Research exploring the antibacterial mechanisms of fluorinated phenols indicated that compounds similar to this compound inhibited bacterial fatty acid synthesis pathways effectively. The study utilized ligand-docking studies to elucidate binding conformations at active sites, confirming the compound's potential as an antibacterial agent .

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-fluorophenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ethoxy and fluorine groups can modulate the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy/Higher Alkoxy Groups

- 2-Ethoxy-5-fluorophenyl methyl sulfide (from ): Replaces the phenol hydroxyl (-OH) with a methyl sulfide (-SCH₃), reducing acidity (pKa ~10 vs. ~8–10 for phenols). Ethoxy group at position 2 vs. 3: Steric effects alter reactivity in substitution reactions. Applications: Sulfide derivatives are less polar, favoring lipid solubility for membrane-targeted applications .

Key Trends :

Comparison with Non-Phenolic Fluorinated Compounds

- 2,3,3,3-Tetrafluoro-2-(Heptafluoropropoxy)propionic Acid (): A perfluorinated compound with high environmental persistence (PFAS class).

- 4-Nonylphenol Ethoxylates (): Ethoxylated phenols with long chains (C9) are endocrine disruptors. Shorter ethoxy chains (e.g., 3-Ethoxy-4-fluorophenol) reduce bioaccumulation risk and environmental persistence .

Functional Group Variations: Phenol vs. Propenyl Derivatives

- 3-Methoxy-4-(3-phenylpropenyl)phenol (): Methoxy (-OCH₃) at position 3 and propenyl (-CH₂CH=CHPh) at position 3. Bulky propenyl group increases steric hindrance, reducing reaction rates in electrophilic substitutions. Higher molecular weight (242.27 g/mol) and logP (~3.5) compared to this compound .

Data Table: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | logP (Predicted) | pKa (Phenol -OH) | Key Applications |

|---|---|---|---|---|---|

| This compound | 156.15 | 3-ethoxy, 4-fluoro | ~2.5 | ~8.5 | Pharmaceuticals, synthesis |

| 2-Ethoxy-5-fluorophenyl methyl sulfide | 200.27 | 2-ethoxy, 5-fluoro, SCH₃ | ~3.0 | N/A (non-phenolic) | Material science |

| 4-Fluoro-3-n-hexyloxyphenyl methyl sulfide | 286.40 | 3-hexyloxy, 4-fluoro, SCH₃ | ~4.8 | N/A | Surfactants, polymers |

| 3-Methoxy-4-(3-phenylpropenyl)phenol | 242.27 | 3-methoxy, 4-propenyl | ~3.5 | ~9.0 | Antioxidant research |

Biological Activity

3-Ethoxy-4-fluorophenol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and microbiology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉F O₂, characterized by the presence of an ethoxy group and a fluorine atom attached to the phenolic ring. This structure contributes to its unique chemical properties and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. These interactions can influence metabolic pathways, signal transduction, and gene expression. The following mechanisms have been identified:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes. For instance, it has been noted to interact with glyoxylase and pyruvate dehydrogenase, which are crucial in cellular metabolism.

- Receptor Binding : The compound may also bind to certain receptors, potentially modulating their activity. This binding could affect pathways related to inflammation and cell signaling .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, highlighting its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

A significant focus has been on the compound's antimicrobial effects against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

These results indicate that this compound exhibits moderate antibacterial activity, making it a candidate for further investigation in drug development.

Case Studies and Research Findings

- Case Study on Enzyme Interaction : A study published in the Journal of Organic Chemistry demonstrated that compounds similar to this compound inhibited enzymes like glyoxylase effectively. The study utilized various phenolic compounds to assess their inhibitory effects on enzyme activity, revealing that modifications in the phenolic structure significantly impacted potency .

- Biofilm Eradication : Another research effort focused on evaluating the effectiveness of phenolic compounds against biofilms formed by Staphylococcus epidermidis. The study found that derivatives of phenolic compounds exhibited enhanced activity against mature biofilms compared to their parent compounds, suggesting that structural modifications could improve efficacy .

- Therapeutic Applications : Ongoing research aims to explore the potential therapeutic applications of this compound as a lead compound for developing new antimicrobial agents. Its ability to disrupt microbial growth pathways positions it as a candidate for addressing antibiotic resistance issues.

Q & A

Q. What are the optimal synthetic routes for 3-Ethoxy-4-fluorophenol, and what key reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example, fluorinated acetophenone derivatives (e.g., 1-(3-fluoro-4-propoxyphenyl)ethanone) can serve as precursors, where alkoxy and fluorine groups are introduced via controlled etherification and halogenation steps . Key parameters include:

- Temperature : Reactions often require 60–80°C to balance reactivity and side-product formation.

- Catalysts : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts improve regioselectivity in alkoxy group introduction.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound from di- or tri-substituted byproducts .

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

Methodological Answer:

- NMR Spectroscopy :

- LC-MS : High-resolution mass spectrometry verifies molecular weight (e.g., C₈H₉FO₂: calculated 156.16 g/mol) and detects impurities like hydroxylated byproducts .

- IR Spectroscopy : Stretching vibrations for -OH (broad, ~3200 cm⁻¹) and C-F (sharp, ~1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the electronic environment of the ethoxy and fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The electron-donating ethoxy group (-OCH₂CH₃) activates the aromatic ring at the para position, while the electron-withdrawing fluorine atom deactivates the ortho position. This electronic asymmetry directs NAS reactions to specific sites:

- Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution and reactive sites. For example, the C-4 position (relative to ethoxy) often has higher electron density, favoring electrophilic attack .

- Experimental Validation : Competitive reactions with nitrobenzene or cyanide ions under varying pH (e.g., acidic vs. basic conditions) can map regioselectivity trends .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational modeling predictions) for this compound derivatives?

Methodological Answer:

- Heteronuclear Coupling Analysis : Use 2D NMR (e.g., HSQC, HMBC) to differentiate between scalar (J-coupling) and dipolar (NOE) interactions, clarifying ambiguous splitting patterns .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., replacing -OH with -OD) to simplify NMR spectra and confirm hydrogen bonding effects .

- Cross-Validation : Compare experimental data with computational predictions (e.g., Gaussian09 for NMR chemical shifts) to identify discrepancies caused by solvent effects or conformational flexibility .

Q. How can researchers design stability studies to evaluate this compound under varying pH and solvent conditions?

Methodological Answer:

Q. What methodologies quantify the bioactivity of this compound in enzyme inhibition assays?

Methodological Answer:

- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes (e.g., cytochrome P450). Calculate IC₅₀ values from dose-response curves .

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics between the compound and enzyme active sites, accounting for entropy-driven vs. enthalpy-driven interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.